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molecular formula C10H7F6IO B8487255 1,1,1,3,3,3-Hexafluoro-2-(2-iodo-5-methylphenyl)propan-2-ol CAS No. 65653-64-7

1,1,1,3,3,3-Hexafluoro-2-(2-iodo-5-methylphenyl)propan-2-ol

Cat. No. B8487255
M. Wt: 384.06 g/mol
InChI Key: DNKNDMYHQBSXIJ-UHFFFAOYSA-N
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Patent
US09290421B2

Procedure details

To compound 1 (2 g, 7.32 mmol) in suspension in distilled water (20 mL) cooled in a ice-bath was added sulfuric acid (0.5 mL). Sodium nitrite (505 mg, 7.32 mmol) dissolved in water (2.5 mL) was added dropwise and another 0.5 mL sulfuric acid was added. The mixture was stirred at 0° C. until complete dissolution of the suspension (ca 30 min). The solution was added dropwise over 30 min to ice cooled potassium iodide (1.46 g, 8.78 mmol) dissolved in distilled water (5 mL). The reaction mixture when then heated at 80° C. until nitrogen formation stops (ca 30 min). After return to room temperature, the red suspension was filtered, washed with water and dissolved in diethylether (50 mL). It was washed with water (20 mL) and 1N hydrochloric acid (20 mL). The organic layer was dried over sodium sulfate and concentrated under vacuum. The residue was chromatographied on a silica gel column with heptane/chloroform (1/1) as eluent to give 1.98 g (5.16 mmol, 71% yield) of a yellow oil which solidifies at 4° C. over night.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
505 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
1.46 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
71%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:9]([OH:18])([C:14]([F:17])([F:16])[F:15])[C:10]([F:13])([F:12])[F:11].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:28].[K+]>O>[F:11][C:10]([F:13])([F:12])[C:9]([C:3]1[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=1[I:28])([OH:18])[C:14]([F:17])([F:16])[F:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C)C(C(F)(F)F)(C(F)(F)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
505 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
1.46 g
Type
reactant
Smiles
[I-].[K+]
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. until complete dissolution of the suspension (ca 30 min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
The solution was added dropwise over 30 min to ice
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture when then heated at 80° C. until nitrogen formation
CUSTOM
Type
CUSTOM
Details
(ca 30 min)
FILTRATION
Type
FILTRATION
Details
After return to room temperature, the red suspension was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in diethylether (50 mL)
WASH
Type
WASH
Details
It was washed with water (20 mL) and 1N hydrochloric acid (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)(O)C1=C(C=CC(=C1)C)I)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.16 mmol
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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